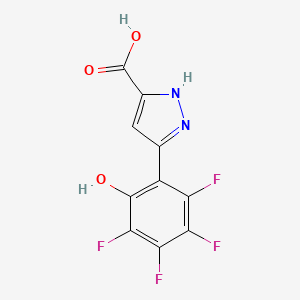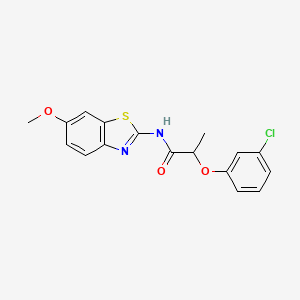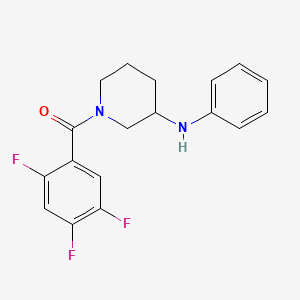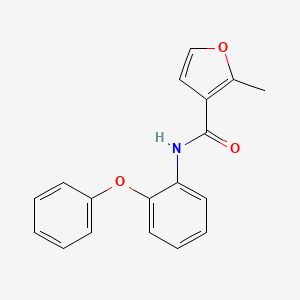
3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, also known as TFHPCA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid involves its ability to modulate various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer. This compound has been shown to inhibit the activity of COX-2, an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Furthermore, this compound has been shown to activate the MAPK pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in immune cells. This compound also reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels).
実験室実験の利点と制限
One of the main advantages of 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its relatively low yield during the synthesis process.
将来の方向性
There are several future directions for research on 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid. One potential direction is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer.
合成法
The synthesis of 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid involves a multi-step process that starts with the reaction of 2,3,4,5-tetrafluoro-6-hydroxybenzaldehyde with hydrazine hydrate to form 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole. The resulting compound is then subjected to carboxylation using carbon dioxide and potassium hydroxide to produce this compound. The overall yield of this process is approximately 40%.
科学的研究の応用
3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its ability to inhibit the activity of various enzymes and pathways involved in the development and progression of cancer, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
特性
IUPAC Name |
3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F4N2O3/c11-5-4(2-1-3(10(18)19)16-15-2)9(17)8(14)7(13)6(5)12/h1,17H,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACZAHLSNWRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C2=C(C(=C(C(=C2F)F)F)F)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6025341.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B6025351.png)
![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)

![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)

![{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6025417.png)
![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)